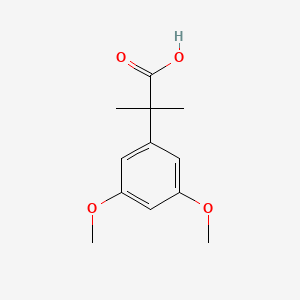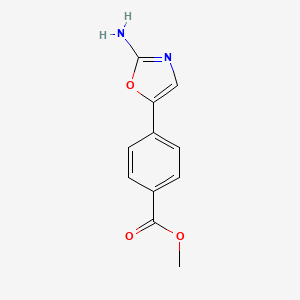
tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxycyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl (TBDMS) group, and a hydroxycyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the carbamate linkage through the reaction with tert-butyl isocyanate. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the carbamate group can produce cyclopentylamines.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and TBDMS groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H33NO4Si |
|---|---|
Molecular Weight |
331.52 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-12-9-11(18)10-13(12)21-22(7,8)16(4,5)6/h11-13,18H,9-10H2,1-8H3,(H,17,19)/t11?,12-,13-/m1/s1 |
InChI Key |
ZYPAGQSDTWTOLT-VFRRUGBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1O[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)





![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)


